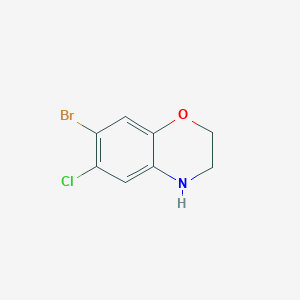

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Description

Introduction to 7-Bromo-6-Chloro-3,4-Dihydro-2H-1,4-Benzoxazine

Structural Overview and Classification

This compound belongs to the benzoxazine family, a class of bicyclic heterocycles featuring a benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom. The compound’s molecular formula is C₈H₇BrClNO , with a molecular weight of 249.5 g/mol . Key structural features include:

- Halogen substituents : Bromine at position 7 and chlorine at position 6 on the aromatic ring.

- Saturation : A partially saturated oxazine ring (3,4-dihydro configuration), reducing planarity and enhancing conformational flexibility.

- Electron-withdrawing effects : Halogens increase electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions.

Table 1: Key Structural and Physicochemical Properties

Historical Context in Heterocyclic Chemistry

Benzoxazines were first synthesized in the early 20th century, but their potential remained underutilized until the 1980s. The discovery of polybenzoxazines as high-performance thermosets by Ishida and Ning in 1994 marked a turning point, driving interest in functionalized derivatives. The introduction of halogen atoms into the benzoxazine scaffold, as seen in 7-bromo-6-chloro derivatives, emerged from efforts to enhance thermal stability and electronic tunability for advanced materials. Industrial patents from Huntsman Corporation (1995–1997) further validated halogenated benzoxazines as critical intermediates for flame-retardant polymers.

Significance in Benzoxazine Research

This compound’s strategic halogen placement enables three key advancements:

- Medicinal chemistry : Serves as a precursor for antimicrobial and anticancer agents by leveraging halogen-induced metabolic stability.

- Polymer science : Enhances crosslinking density in polybenzoxazines, improving glass transition temperatures (Tg > 200°C) and flame resistance.

- Synthetic versatility : Facilitates regioselective functionalization via Suzuki-Miyaura couplings or Ullmann reactions, enabling tailored molecular architectures.

Table 2: Comparative Analysis of Halogenated Benzoxazines

| Compound | Substituents | Key Application | Reference |

|---|---|---|---|

| 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine |

Properties

IUPAC Name |

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUAOJVZMYGURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105679-33-2 | |

| Record name | 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-bromo-5-chlorophenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydro or fully reduced benzoxazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted benzoxazines depending on the nucleophile or electrophile used.

Oxidation Products: Oxidized derivatives such as benzoxazine oxides.

Reduction Products: Reduced forms of benzoxazine, including dihydrobenzoxazines.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is being investigated for its potential as a pharmacophore in drug design. Its unique structure may confer antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for developing new therapeutic agents against various diseases.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to act as a catalyst in chemical reactions allows for the formation of derivatives with enhanced properties or different biological activities. The following table summarizes some related compounds and their biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 7-Bromo-6-fluoro-3,4-dihydrobenzoxazine | Antimicrobial and anticancer properties | |

| 6-Chloro-7-nitrobenzoxazine | Potential enzyme inhibitor | |

| Benzoxazine derivatives | Various pharmacological activities |

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials such as polymers and resins with specific properties. The compound's stability under ambient conditions makes it suitable for various applications in research and industry.

Case Studies

Several studies have focused on the biological activity of benzoxazine derivatives similar to this compound:

- Antimicrobial Activity : A study demonstrated that benzoxazine derivatives exhibit significant antimicrobial activity against various pathogens.

- Anticancer Properties : Research indicated that certain benzoxazine structures could inhibit cancer cell proliferation through specific biochemical pathways.

- Enzyme Inhibition : Investigations have shown that some derivatives can effectively inhibit enzymes critical for metabolic processes.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Receptor Binding and Selectivity

- β-Adrenergic Activity: Oxypropanolamine-substituted benzoxazines (e.g., 4-acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy) exhibit potent β₁/β₂ receptor affinity, with selectivity ratios up to 386-fold .

- Anticancer Potential: 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines show antiproliferative activity against MIA PaCa-2 and MDA-MB-231 cell lines, though halogenated variants remain underexplored .

Antimicrobial and Antifungal Properties

- Benzodithiazine analogs (e.g., 6-chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)]) demonstrate broad-spectrum activity, attributed to halogen-enhanced membrane penetration and target inhibition .

Inference for 7-Bromo-6-chloro derivative : Dual halogenation may amplify bioactivity by combining the antimicrobial effects of bromine (membrane disruption) and chlorine (oxidative stress induction) .

Biological Activity

7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound notable for its unique substitution pattern and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNO, with a molecular weight of 248.5 g/mol. Its structure features a benzoxazine ring with bromine and chlorine substituents that influence its reactivity and biological properties .

Target Identification

Current research has not fully elucidated the specific biological targets of this compound. However, it is suggested that the compound may interact with various enzymes and proteins involved in metabolic pathways.

Mode of Action

The compound is known to act as a catalyst in certain chemical reactions. Preliminary studies indicate that it can inhibit specific enzymes, thereby affecting metabolic flux within cells. The exact pathways influenced by this compound remain under investigation.

Enzyme Inhibition

Research indicates that this compound inhibits key enzymes involved in metabolic processes. This inhibition could lead to significant changes in cellular metabolism and signaling pathways.

Cellular Effects

The compound has been shown to affect cellular processes such as gene expression and signaling pathways. It interacts with biomolecules at the molecular level, potentially leading to alterations in cell function .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not yet fully characterized. Understanding these properties is crucial for determining the compound's bioavailability and therapeutic potential.

Research Findings and Case Studies

Several studies have investigated the biological activity of benzoxazine derivatives similar to this compound:

These studies suggest that the structural characteristics of benzoxazines can significantly influence their biological activities.

Applications in Medicinal Chemistry

This compound is being explored for its potential applications in drug design due to its unique structural properties. Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents against various diseases .

Q & A

Q. What are the recommended synthetic routes for 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized?

A common approach involves cyclization of substituted o-aminophenol derivatives with halogenated carbonyl compounds. Key steps include:

- Bromination/Chlorination : Introduce halogens at specific positions using electrophilic substitution or transition metal-catalyzed reactions.

- Cyclization : Employ reagents like POCl₃ or PCl₃ to form the benzoxazine ring.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) for isolation .

Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions), catalyst loading (e.g., Pd for cross-coupling), and stoichiometry to improve yields. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielded aromatic protons near halogens) and ring conformation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).

- IR Spectroscopy : Identify C-O-C (benzoxazine ring, ~1250 cm⁻¹) and NH stretches (if present) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated benzoxazines?

Single-crystal X-ray diffraction provides:

- Unit Cell Parameters : Monoclinic systems (e.g., space group P2₁/n) with a, b, c values and β angles (e.g., β = 93.5° observed in related compounds) .

- Halogen Positioning : Confirm Br/Cl substitution patterns and dihedral angles between the benzoxazine ring and substituents.

- Intermolecular Interactions : Analyze hydrogen bonding (e.g., N-H···O) or halogen···π interactions influencing crystal packing .

Q. What methodologies are used to assess the bioactivity of this compound in agrochemical research?

- Herbicidal Safener Assays : Test protection of crops (e.g., maize) against herbicide injury using hydroponic systems. Measure root/shoot elongation ratios .

- Antifungal Activity : Disk diffusion or microdilution assays against Fusarium or Aspergillus species. Compare MIC (minimum inhibitory concentration) values with commercial fungicides .

- Mechanistic Studies : Use radiolabeled compounds to track uptake or inhibition of acetyl-CoA carboxylase in weeds .

Q. How should researchers address contradictions in reported bioactivity data for benzoxazine derivatives?

- Purity Validation : Confirm compound integrity via HPLC (>98% purity) and elemental analysis.

- Stereochemical Effects : Test enantiomers (if chiral) using chiral HPLC or asymmetric synthesis.

- Assay Variability : Standardize conditions (pH, temperature) and include positive controls (e.g., commercial safeners like dichlormid) .

Q. What computational approaches support structure-activity relationship (SAR) studies for halogenated benzoxazines?

- Docking Simulations : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on halogen bonding with active-site residues.

- QSAR Models : Develop regression models linking electronic parameters (Hammett σ) or logP values to bioactivity. Validate with synthesized analogs (e.g., fluoro or methyl derivatives) .

Q. What strategies are effective for studying the environmental degradation of this compound?

- Photolysis/Hydrolysis : Expose to UV light (λ = 254 nm) or aqueous buffers (pH 4–9). Monitor degradation via LC-MS.

- Metabolite Identification : Use HRMS/MS to detect intermediates (e.g., dehalogenated products or hydroxylated derivatives).

- Soil Half-Life Studies : Conduct microcosm experiments with GC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.